Product packaging for 1-Isobutyl-L-proline(Cat. No.:CAS No. 1044637-62-8)

1-Isobutyl-L-proline

Cat. No.: B1388340
CAS No.: 1044637-62-8
M. Wt: 171.24 g/mol
InChI Key: FVHTZNQHKOBGHA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Chiral Amino Acids in Asymmetric Synthesis

Chiral amino acids are fundamental building blocks in the development of biologically active compounds, pharmaceuticals, and catalysts. rsc.org Their importance lies in their ability to introduce chirality, or "handedness," into molecules, a crucial factor for biological recognition and activity. Asymmetric synthesis, the process of selectively producing one enantiomer (one of two mirror-image forms) of a chiral molecule, heavily relies on chiral catalysts and starting materials. mdpi.comrsc.orgnih.gov Unnatural α-amino acids, which are not found in proteins, are particularly valuable as they can be used to create novel peptides and other molecules with enhanced biological properties. rsc.org The demand for efficient methods to synthesize these unnatural amino acids with high stereochemical control is a major driver of research in organic chemistry. rsc.orgmdpi.com

Overview of Cyclic Secondary Amino Acids as Advanced Building Blocks

Cyclic secondary amino acids, such as proline and its derivatives, are prized as advanced building blocks in organic synthesis. conductscience.comresearchgate.netenamine.net Their cyclic structure imparts significant conformational rigidity compared to their linear counterparts. caymanchem.comwikipedia.org This rigidity is advantageous in several ways: it can help to control the three-dimensional shape of larger molecules, such as peptides, and it can influence the stereochemical outcome of chemical reactions. wikipedia.orgmdpi.com The secondary amine within the ring is a key functional group that can participate in a variety of chemical transformations, including the formation of peptide bonds and the catalysis of asymmetric reactions. enamine.netwikipedia.org The ability to modify the ring with various substituents further expands their utility, allowing for the creation of custom-designed building blocks for applications in drug discovery and materials science. researchgate.netorganic-chemistry.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B1388340 1-Isobutyl-L-proline CAS No. 1044637-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(2-methylpropyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)6-10-5-3-4-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHTZNQHKOBGHA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654579
Record name 1-(2-Methylpropyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044637-62-8
Record name 1-(2-Methylpropyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

1 Isobutyl L Proline As a Chiral Building Block in Advanced Organic Synthesis

Construction of Chiral Polyol Structures

The enantioselective aldol (B89426) reaction is a powerful method for constructing chiral polyol frameworks, which are core structures in many natural products and pharmaceuticals. libretexts.org L-proline itself is a well-known organocatalyst for such transformations. libretexts.org While direct catalysis by 1-isobutyl-L-proline is not extensively documented, the principles of N-alkylation in proline catalysis are relevant. The N-substituent can influence the catalyst's solubility, stability, and the steric environment of the transition state, thereby affecting reaction efficiency and stereoselectivity.

The general mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate between the proline catalyst and a ketone donor. This enamine then attacks an aldehyde acceptor. The chirality of the proline dictates the facial selectivity of the attack, leading to an enantiomerically enriched product.

A related strategy for polyol synthesis involves the oxidation of C-H bonds in hydrocarbon chains. nih.gov For instance, a hydrocarbon oxidation strategy has been developed for the rapid assembly of polyol frameworks, validated in a de novo synthesis of L-galactose. nih.gov This approach relies on the regio- and stereoselective installation of oxygen functionalities. While not directly employing this compound, such syntheses highlight the importance of chiral building blocks in establishing stereocenters that guide subsequent transformations, a role for which this compound derivatives could be designed.

Integration into Peptidomimetics and Conformational Constrained Analogues

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as susceptibility to proteolytic degradation. nih.gov Introducing an N-alkyl group, such as the isobutyl group in this compound, is a key strategy in peptidomimetic design. nih.govgoogle.com This modification eliminates the amide proton, which is a hydrogen bond donor, and introduces steric bulk, both of which have profound effects on the peptide's conformational flexibility. nih.gov

The incorporation of N-alkylated amino acids like this compound restricts the rotation around the peptide backbone, favoring specific secondary structures such as β-turns or polyproline II (PPII) helices. nih.govnih.gov The proline ring itself already restricts the conformational space of a peptide chain; N-alkylation further constrains this, making it a powerful tool for locking a peptide into a desired bioactive conformation. For example, N-alkylated residues can be used to stabilize specific turns in a peptide, which is often crucial for receptor binding. beilstein-journals.org

The synthesis of peptides containing this compound typically follows standard solid-phase or solution-phase peptide synthesis protocols, where the N-alkylated amino acid is incorporated as a pre-formed building block. nanbiosis.esmdpi.com

Table 1: Effects of N-Alkylation on Peptide Properties

Property Effect of N-Alkylation (e.g., with Isobutyl Group) Rationale Citation
Proteolytic Stability Increased The N-alkyl group sterically hinders the approach of proteases to the scissile peptide bond. nih.govgoogle.com
Conformational Flexibility Decreased Rotation around the Cα-N bond is restricted, and the cis/trans isomerization of the Xaa-Pro bond is influenced. nih.gov
Secondary Structure Promotes specific structures Can stabilize β-turns or polyproline II (PPII) helices depending on the sequence context. nih.govbeilstein-journals.org

Precursors for the Synthesis of Optically Active Cyclic Dipeptides

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds with a wide range of biological activities. mdpi.com They are frequently found in nature and are attractive scaffolds in drug discovery. mdpi.com The formation of DKPs is a common side reaction in peptide synthesis, particularly when proline is the second amino acid from the C-terminus, as the cyclization is kinetically favored. mdpi.comresearchgate.net

This compound can serve as a key precursor for the synthesis of specific DKPs. The synthesis typically involves the coupling of an N-protected amino acid with this compound methyl ester (or a similar ester). After formation of the linear dipeptide, the N-protecting group is removed, and the resulting dipeptide ester undergoes spontaneous or induced intramolecular cyclization to form the diketopiperazine ring. calstate.edugoogle.com

The synthesis of proline-based DKPs can be achieved through various methods, including catalyst-free cyclization in water at elevated temperatures, which offers an environmentally friendly approach. researchgate.net The specific properties and biological activity of the resulting DKP are determined by the amino acid paired with this compound. For example, cyclo(L-Leu-L-Pro) has been shown to moderately inhibit the proliferation of several cancer cell lines. mdpi.com

Table 2: Example Synthesis Yields of Proline-Containing Cyclic Dipeptides

Cyclic Dipeptide Reported Yield Synthesis Conditions Citation
cyclo(L-Leucyl-L-prolyl) 69% Cyclization in n-butanol google.com
cyclo(L-Valyl-L-prolyl) 58% Cyclization in n-butanol google.com
cyclo(L-Phenylalanyl-L-prolyl) 52% Cyclization in n-butanol google.com

Note: These examples use L-proline; yields for this compound derivatives would be specific to the reaction.

Design and Synthesis of Functionalized Proline-Based Polymers

Amino acid-based polymers are of great interest for biomedical applications due to their biocompatibility and biodegradability. pku.edu.cn Proline and its derivatives are attractive monomers for creating polymers with unique, well-defined secondary structures, such as the polyproline helix. pku.edu.cnnih.gov

Polymers derived from L-proline can be synthesized using controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.gov This method allows for the creation of well-defined polymers with predictable molecular weights and low dispersity. While research has focused on monomers like N-acryloyl-L-proline, the principles can be extended to monomers derived from this compound. nih.gov The isobutyl group would be a pendent side chain, influencing the polymer's physical properties, such as its solubility and thermal response. For instance, some proline-derived polymers exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a phase separation in aqueous solution as the temperature is raised. nih.gov

The synthesis strategy involves creating a polymerizable monomer from the amino acid. For example, the secondary amine of this compound could be functionalized with a polymerizable group like an acrylamide (B121943) or a styrenic moiety. This "bottom-up" approach, using the peptide itself as a macromonomer, allows for a high degree of functionalization and the creation of novel materials with properties dictated by the repeating amino acid unit. ibmmpeptide.com Such polymers have potential applications in tissue engineering and drug delivery. ibmmpeptide.com

Mechanistic Investigations and Computational Studies of 1 Isobutyl L Proline Mediated Reactions

Elucidation of Reaction Pathways and Catalytic Cycles

The catalytic activity of 1-Isobutyl-L-proline, like other proline derivatives, is primarily based on its ability to form key nucleophilic intermediates, most notably enamines. The generally accepted catalytic cycle for reactions such as the aldol (B89426) or Mannich reaction, when mediated by an N-alkyl-L-proline derivative, can be described as follows:

Enamine Formation: The cycle begins with the reaction between the secondary amine of this compound and a carbonyl compound (typically a ketone or aldehyde), resulting in the formation of a transient iminium ion. Subsequent deprotonation at the α-carbon yields a chiral enamine intermediate. The geometry of this enamine is critical for the subsequent stereochemical outcome.

Carbon-Carbon Bond Formation: The enamine, acting as a potent nucleophile, attacks an electrophilic substrate (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). libretexts.org This step is stereodetermining, as the chiral environment created by the catalyst directs the electrophile to a specific face of the enamine.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction medium. This step releases the final product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle. acs.org

Unlike native L-proline, which possesses a carboxylic acid group that can act as a Brønsted acid to activate the electrophile via hydrogen bonding, this compound lacks this functionality. libretexts.orgmdpi.com Consequently, the catalytic cycle relies solely on the nucleophilicity of the enamine and the steric directives imposed by the catalyst's chiral scaffold. The rate-determining step in these reactions is often the liberation of the product from the catalyst. uni-bonn.de

Experimental studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have been instrumental in identifying the postulated intermediates within these catalytic cycles. uni-bonn.deresearchgate.net In some cases, additional species not initially proposed in the mechanistic scenario have been detected, providing deeper insight into the reaction pathway. uni-bonn.de

Theoretical Modeling of Transition States for Enantioselectivity Control

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the origins of enantioselectivity in organocatalyzed reactions. researchgate.net For proline-catalyzed reactions, the Houk-List model is a cornerstone for rationalizing stereochemical outcomes. nih.govrsc.org This model, originally developed for L-proline, postulates a transition state involving a hydrogen bond between the proline's carboxylic acid and the electrophile. nih.gov

In the case of this compound, this specific hydrogen bonding interaction is absent. Theoretical modeling, therefore, focuses on other non-covalent interactions and steric effects. The transition state is typically modeled as a Zimmerman-Traxler-like chair conformation. nih.govwikipedia.org The enantioselectivity arises from the energy difference between the transition states leading to the competing (R) and (S) products.

Key factors influencing the transition state energy include:

Steric Repulsion: The bulky isobutyl group on the nitrogen atom creates a highly biased steric environment. It preferentially blocks one face of the enamine, forcing the electrophile to approach from the less hindered side. rsc.org

Electrostatic Interactions: Stabilizing electrostatic interactions between the developing charges in the transition state also play a role. nih.gov

Computational studies calculate the relative free energies of the diastereomeric transition states. A significant energy difference between the favored and disfavored transition states corresponds to high enantioselectivity. rsc.org

Transition State ModelKey Stabilizing/Destabilizing Factors for this compoundPredicted Outcome
Zimmerman-Traxler-like Favorable: Electrophile approaches from the face opposite the isobutyl group to minimize steric clash.High enantioselectivity for one enantiomer.
Unfavorable: Electrophile approaches from the same face as the isobutyl group, leading to severe steric repulsion.High energy transition state, minor or no formation of the corresponding enantiomer.

This table illustrates the general principles of transition state analysis for this compound based on established models.

Computational Analysis of Conformational Influences on Stereocontrol

The stereocontrol exerted by this compound is intimately linked to its conformational preferences and those of its derived intermediates. The rigid cyclic structure of the proline core, combined with the steric demands of the N-isobutyl group, significantly restricts the conformational freedom of the transition state assembly. osti.govnih.gov

Computational analyses focus on several key aspects:

Pyrrolidine (B122466) Ring Conformation: The pyrrolidine ring can exist in "endo" or "exo" puckered forms. The N-isobutyl substituent can influence the energetic preference for one pucker over the other, which in turn affects the orientation of the enamine moiety. mdpi.com

Amide Bond Isomerization: In peptide-like structures or when the catalyst forms adducts, the amide bond involving the proline nitrogen can exist as cis or trans isomers. NMR spectroscopy and computational methods have been used to analyze these conformational equilibria, which can have a profound impact on the catalyst's shape and reactivity. acs.org

Enamine Geometry: The enamine intermediate formed from the catalyst and a carbonyl compound can exist as different geometric isomers. DFT calculations are used to determine the most stable enamine conformer, which is presumed to be the one entering the stereodetermining step. The orientation of the isobutyl group relative to the enamine double bond is crucial for shielding one of the prochiral faces. researchgate.net

By mapping the potential energy surface of the catalyst and its intermediates, computational studies can identify the lowest energy conformations that lead to the experimentally observed major stereoisomer. These analyses confirm that steric hindrance is the dominant factor in directing the stereochemical pathway for N-alkylated proline catalysts. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Proline-Derived Catalysts

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful methodology for establishing a mathematical correlation between the chemical structure of catalysts and their observed activity or selectivity. dntb.gov.ua For proline-derived catalysts, QSAR can be employed to understand how variations in the substituent on the proline scaffold (e.g., on the nitrogen or at the C4 position) affect the enantiomeric excess (ee) of the product. universite-paris-saclay.fr

A typical QSAR study for a series of N-substituted L-proline catalysts (including this compound) would involve:

Synthesizing a Library: A diverse set of catalysts with varying N-substituents is prepared.

Catalytic Testing: The catalysts are tested in a model reaction, and their performance (e.g., yield, enantioselectivity) is measured.

Calculating Descriptors: For each substituent, a range of molecular descriptors are calculated using computational software. These can include steric parameters (e.g., Sterimol values), electronic parameters (e.g., Hammett constants, charge), and hydrophobicity parameters (e.g., logP).

Model Generation: Statistical methods are used to build a regression model that links the descriptors to the observed activity.

For instance, a QSAR model might reveal that enantioselectivity is strongly correlated with the steric bulk of the N-substituent.

N-SubstituentSteric Descriptor (e.g., Sterimol B5)Electronic Descriptor (e.g., σ*)Observed ee (%) (Hypothetical)
Methyl1.520.0075
Ethyl1.90-0.1082
Isobutyl 2.59 -0.13 91
Benzyl3.17+0.2288
t-Butyl3.46-0.3095

This hypothetical data illustrates how QSAR can correlate structural descriptors of N-substituents on proline with catalytic performance, aiding in the rational design of catalysts like this compound.

Such studies provide predictive models that can guide the synthesis of new catalysts with potentially superior performance, minimizing trial-and-error experimentation. universite-paris-saclay.fr

Spectroscopic Probes for Mechanistic Intermediates

While computational studies provide invaluable theoretical insight, experimental detection of the transient species in a catalytic cycle is essential for mechanistic validation. Various spectroscopic techniques have been employed to probe the intermediates in proline-mediated reactions.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for observing charged intermediates like iminium ions or protonated enamines directly from the reaction solution. uni-bonn.deresearchgate.net By using charge-tagged proline derivatives, researchers can enhance the signal abundance of catalyst-derived species, allowing for the detection of all three proposed intermediates in certain catalytic cycles. researchgate.net Tandem MS (MS/MS) experiments can further confirm the structure of these intermediates through controlled fragmentation. uni-bonn.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy allows for the real-time monitoring of reactants, intermediates, and products. uni-koeln.de Although intermediates are often present in low concentrations, advanced NMR techniques like 2D-NMR (HSQC, HMBC) can be used to identify and structurally characterize them. uni-koeln.de These studies have provided definitive evidence for the existence of enamine and oxazolidinone intermediates. nih.gov

Infrared (IR) Spectroscopy: Kinetic IR spectroscopy can be used to track the progress of a reaction by monitoring the characteristic vibrational frequencies of functional groups. acs.org For example, the disappearance of the starting aldehyde's C=O stretch and the appearance of the product's β-hydroxy ketone signals can be followed over time. This technique is especially useful for validating the presence of steady-state intermediates. acs.org

Together, these spectroscopic methods, in conjunction with computational modeling, provide a comprehensive picture of the reaction mechanism, confirming the roles of key intermediates and validating the proposed catalytic cycles. nih.gov

Analytical Methodologies for the Characterization and Stereochemical Assessment of 1 Isobutyl L Proline

Spectroscopic Characterization Techniques

Spectroscopic methods provide foundational information about the molecular structure and functional groups present in 1-Isobutyl-L-proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would exhibit characteristic signals for the protons of the isobutyl group and the proline ring. For instance, the protons on the isobutyl group would appear as distinct multiplets, while the protons of the pyrrolidine (B122466) ring would also show characteristic shifts. researchgate.net

¹³C-NMR (Carbon-13 NMR): This method details the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the isobutyl and proline moieties. For example, a study on 2-methylproline, a related compound, showed distinct chemical shifts for the carbons in the pyrrolidine ring and the methyl group. orgsyn.org

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the precise structure of this compound. These advanced methods are particularly useful for unambiguously assigning all proton and carbon signals, especially in complex molecules. ecmdb.canih.gov 2D NMR studies have been instrumental in analyzing the conformational equilibria of proline-containing peptides. acs.org

Table 1: Representative NMR Data for Proline Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Assignment
¹H0.8 - 1.0Isobutyl methyl protons
¹H1.8 - 2.2Isobutyl methine proton
¹H2.2 - 2.5Isobutyl methylene (B1212753) protons
¹H1.7 - 2.4Proline ring protons (Cβ, Cγ)
¹H3.2 - 3.5Proline ring protons (Cδ)
¹H4.1 - 4.3Proline ring proton (Cα)
¹³C20 - 22Isobutyl methyl carbons
¹³C25 - 28Isobutyl methine carbon
¹³C55 - 60Isobutyl methylene carbon
¹³C24 - 30Proline ring carbon (Cγ)
¹³C38 - 40Proline ring carbon (Cβ)
¹³C48 - 50Proline ring carbon (Cδ)
¹³C72 - 75Proline ring carbon (Cα)
¹³C175 - 180Carboxyl carbon
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. Data is representative and based on analysis of related proline derivatives. orgsyn.orgchemicalbook.comhmdb.caspectrabase.comchemicalbook.comchemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. japsonline.com In the case of this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to the various bonds within the molecule. mdpi.com

Key vibrational bands for this compound would include:

O-H stretch: A broad band typically in the range of 2500-3300 cm⁻¹ from the carboxylic acid group.

N-H stretch: A secondary amine stretch, which may be broad and overlap with the O-H stretch.

C-H stretch: Sharp peaks around 2870-2960 cm⁻¹ corresponding to the aliphatic C-H bonds of the isobutyl group and the proline ring.

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

C-N stretch: Typically found in the 1000-1250 cm⁻¹ region.

The presence and position of these bands provide confirmatory evidence for the structure of this compound. ijariie.comnih.govnih.gov

Mass Spectrometry (MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. Fragmentation patterns can also provide structural information. For instance, the loss of the isobutyl group or the carboxyl group would result in characteristic fragment ions. massbank.jp

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. kosfaj.orgukm.edu.myacs.org This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the molecular formula of this compound. nih.govbioanalysis-zone.com

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining its enantiomeric excess, a critical parameter for chiral compounds.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For chiral molecules like this compound, the use of a chiral stationary phase (CSP) is crucial for separating the L-enantiomer from its D-counterpart. e3s-conferences.orgresearchgate.net

The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs are commonly used for the separation of amino acid enantiomers. rsc.org The choice of mobile phase and column temperature can be optimized to achieve baseline separation of the enantiomers, allowing for the accurate determination of the enantiomeric excess. sigmaaldrich.com In some cases, derivatization of the amino acid with a UV-active chromophore can enhance detection sensitivity. google.comresearchgate.netnih.gov

Table 2: Typical HPLC Conditions for Chiral Separation of Proline Derivatives

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol or other suitable organic solvent mixture
Flow Rate 0.5 - 1.5 mL/min
Detection UV (e.g., 210-220 nm) or Mass Spectrometry
Column Temperature Ambient or controlled (e.g., 25-40°C)
Note: These conditions are representative and may require optimization for specific applications. google.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since amino acids like this compound are generally non-volatile, they must first be converted into volatile derivatives before GC analysis. researchgate.net

Common derivatization methods include esterification of the carboxylic acid group followed by acylation of the amino group. For example, the compound can be converted to its N-acetyl methyl ester or N-heptafluorobutyryl isobutyl ester derivative. ucdavis.edunist.govacs.org

Once derivatized, the volatile analyte can be separated on a chiral GC column. conicet.gov.argla.ac.uk Similar to chiral HPLC, the enantiomers will have different retention times on the chiral stationary phase, allowing for their quantification and the determination of the enantiomeric excess. orgsyn.org The use of silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another common approach to create volatile derivatives for GC analysis. thermofisher.comwvu.edu

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique extensively used to monitor the progress of chemical reactions. ijrti.orglibretexts.org Its application is crucial in the synthesis of this compound to qualitatively track the conversion of starting materials into the desired product, thereby determining the optimal reaction time and ensuring its completion. libretexts.org

The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. aga-analytical.com.pl For monitoring the formation of this compound, the stationary phase is typically a thin layer of silica (B1680970) gel (SiO₂) coated on an inert backing like glass or aluminum. ijrti.org The reaction mixture is spotted onto the baseline of the TLC plate alongside the starting materials, such as L-proline and the corresponding isobutyl halide or other alkylating agent. rochester.edu A "co-spot," where the reaction mixture is applied over the starting material spot, is also commonly used to aid in the identification of spots when retention factors are similar. libretexts.org

The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent. shoko-sc.co.jp The choice of eluent is critical and is determined empirically to achieve clear separation between the reactant and the product. For polar compounds like amino acids and their derivatives, a common mobile phase consists of a mixture of a non-polar solvent and a polar solvent, such as ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol (B129727). As the mobile phase ascends the plate via capillary action, it carries the spotted compounds with it at different rates. The less polar compound travels further up the plate, resulting in a higher Retention Factor (Rf), while the more polar compound has a stronger affinity for the stationary phase and moves a shorter distance, yielding a lower Rf value. libretexts.org

The progress of the reaction is observed by the gradual disappearance of the spot corresponding to the limiting reactant (e.g., L-proline) and the appearance of a new spot corresponding to the product, this compound. libretexts.org Since amino acids are often not visible to the naked eye, visualization is typically achieved by using a UV lamp (if the compounds are UV-active) or by staining the plate. rochester.edu A common stain for amino acids and their derivatives is a ninhydrin (B49086) solution, which reacts with the secondary amine of this compound to produce a characteristic colored spot, often yellow or brown, which distinguishes it from the primary amino acid starting material, L-proline, which typically yields a purple spot. The reaction is considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org

Table 1: Illustrative TLC Parameters for Monitoring this compound Synthesis

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (Eluent) Dichloromethane:Methanol (e.g., 9:1 v/v)
Analyte Samples 1. L-proline (Starting Material) 2. Reaction Mixture 3. Co-spot (L-proline + Reaction Mixture)
Visualization 1. UV light at 254 nm (if applicable) 2. Staining with ninhydrin solution followed by gentle heating.

| Expected Observation | L-proline spot (lower Rf, purple with ninhydrin) diminishes over time. this compound spot (higher Rf, yellow/brown with ninhydrin) appears and intensifies. |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. It serves as a critical method for verifying the elemental composition and thus the empirical formula of a newly synthesized compound like this compound. This verification is essential to confirm the purity and identity of the final product.

The molecular formula for this compound is C₉H₁₇NO₂. achemblock.comnih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of its constituent elements. The molecular weight of this compound is 171.24 g/mol . achemblock.comnih.gov

The theoretical percentages are as follows:

Carbon (C): (9 × 12.011) / 171.24 × 100% = 63.13%

Hydrogen (H): (17 × 1.008) / 171.24 × 100% = 10.01%

Nitrogen (N): (1 × 14.007) / 171.24 × 100% = 8.18%

Oxygen (O): (2 × 15.999) / 171.24 × 100% = 18.68%

In practice, CHN analysis is performed using an elemental analyzer. measurlabs.com A small, precisely weighed amount of the purified this compound sample undergoes high-temperature combustion in an oxygen-rich atmosphere. This process converts the carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. measurlabs.com

The experimental results are then compared with the calculated theoretical values. A close agreement, generally within a margin of ±0.4%, between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen provides strong evidence for the structural integrity and purity of the synthesized this compound.

**Table 2: Comparison of Theoretical and Representative Experimental Elemental Analysis Data for this compound (C₉H₁₇NO₂) **

Element Theoretical % Experimental % (Representative)
Carbon (C) 63.13 63.05
Hydrogen (H) 10.01 10.08

Table of Mentioned Compounds

Compound Name
This compound
L-proline
Carbon Dioxide
Water
Nitrogen
Ethyl acetate
Hexane
Dichloromethane
Methanol

Q & A

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about this compound’s mechanism of action?

  • Methodological Answer : Apply the PICO framework:
  • Population : Target enzyme/cell type.
  • Intervention : Dose/administration route of this compound.
  • Comparison : Natural proline or inactive analogs.
  • Outcome : IC50_{50}, binding affinity, or cellular uptake.
    Use FINER criteria to ensure feasibility, novelty, and relevance .

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Reactant of Route 1
Reactant of Route 1
1-Isobutyl-L-proline
Reactant of Route 2
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